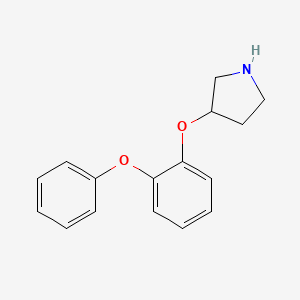
3-(3-Isobutoxyphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Isobutoxyphenyl)propan-1-ol is an organic compound that belongs to the class of primary alcohols It is characterized by the presence of a phenyl ring substituted with an isobutoxy group and a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isobutoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-isobutoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. Another method includes the alkylation of 3-isobutoxyphenylacetic acid with a suitable alkyl halide, followed by reduction to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and purification steps to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Isobutoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution is commonly used for the oxidation of primary alcohols.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: The major products include 3-(3-isobutoxyphenyl)propanal and 3-(3-isobutoxyphenyl)propanoic acid.
Reduction: The major product is 3-(3-isobutoxyphenyl)propane.
Substitution: Products depend on the substituent introduced, such as 3-(3-isobutoxyphenyl)bromopropane.
Wissenschaftliche Forschungsanwendungen
3-(3-Isobutoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Isobutoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpropan-1-ol: Similar structure but lacks the isobutoxy group.
3-(4-Isobutylphenyl)propan-1-ol: Similar structure with an isobutyl group instead of isobutoxy.
3-(3-Chlorophenyl)propan-1-ol: Similar structure with a chlorine substituent.
Uniqueness
3-(3-Isobutoxyphenyl)propan-1-ol is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C13H20O2 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
3-[3-(2-methylpropoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-11(2)10-15-13-7-3-5-12(9-13)6-4-8-14/h3,5,7,9,11,14H,4,6,8,10H2,1-2H3 |
InChI-Schlüssel |
WBOVQQDJKGILTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC=CC(=C1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)



![4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B12076509.png)


![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)


![2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12076527.png)
